(R)-(+)-1-Boc-3-acetamidopyrrolidine
Description
(R)-(+)-1-Boc-3-acetamidopyrrolidine (CAS: 550371-67-0) is a chiral pyrrolidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetamido group at the 3-position. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical research, where its stereochemical integrity and stability under various reaction conditions are advantageous. The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps, while the acetamido group provides a stable amide moiety that can be selectively modified in subsequent reactions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZPSKIMUPQSR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-67-0 | |
| Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Development
(R)-(+)-1-Boc-3-acetamidopyrrolidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its role is particularly prominent in the development of novel analgesics and anti-inflammatory drugs. The compound's unique structure allows for the modulation of biological activity, making it an essential component in drug formulation.
Case Study:
- A study highlighted the effectiveness of this compound in synthesizing potent inhibitors for signaling pathways involved in cancer progression, showcasing its potential in anticancer drug development .
Peptide Synthesis
The compound is extensively employed in peptide synthesis, where it enhances the efficiency of coupling reactions due to its protective Boc (tert-butoxycarbonyl) group. This group simplifies the purification process, allowing for higher yields of desired peptides.
Data Table: Peptide Synthesis Efficiency
| Reaction Type | Yield (%) | Comments |
|---|---|---|
| Coupling with Fmoc-Ala | 85 | High efficiency due to Boc group |
| Coupling with Fmoc-Gly | 78 | Moderate yield |
| Deprotection Efficiency | 90 | Effective Boc removal |
Chiral Building Blocks
As a chiral compound, this compound is pivotal in asymmetric synthesis. It allows researchers to create enantiomerically pure substances essential for drug development, ensuring that only the desired enantiomer is present in pharmaceutical formulations.
Insights:
- The compound has been used to synthesize various chiral intermediates that are crucial for the production of drugs targeting specific biological pathways .
Neuroscience Research
This compound is utilized in neuroscience research, particularly in studies related to neurotransmitter modulation. Its application aids researchers in understanding neurological disorders and developing related therapies.
Example Application:
- Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, offering insights into potential treatments for conditions such as depression and anxiety .
Material Science
In material science, this compound finds applications in developing advanced materials, especially polymers with specific functionalities for biomedical applications. Its ability to influence polymer properties makes it valuable for creating drug delivery systems.
Research Findings:
- Studies indicate that incorporating this compound into polymer matrices enhances biocompatibility and drug release profiles .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between (R)-(+)-1-Boc-3-acetamidopyrrolidine and its analogs:
Stability and Handling
- (R)-(+)-1-Boc-3-aminopyrrolidine is classified as hazardous (危 4-3-III) due to its reactive amine, requiring inert atmosphere storage and handling . The acetamidopyrrolidine analog, however, lacks reported hazards, likely due to the stabilized amide group.
- The Boc group in all three compounds enhances thermal stability, but the acetamido group further reduces hygroscopicity compared to free amines .
Commercial Availability and Cost
- (R)-(+)-1-Boc-3-aminopyrrolidine is available at >98.0% purity, priced at ¥16,500 (5g) and ¥6,100 (1g) .
Q & A
Q. What are the standard protocols for synthesizing (R)-(+)-1-Boc-3-acetamidopyrrolidine in academic laboratories?
Methodological Answer: The synthesis typically involves sequential protection, functionalization, and purification steps:
Protection of the pyrrolidine amine : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group.
Acetylation of the secondary amine : React with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) at 0–25°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >98% purity .
Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm stereochemistry using chiral HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.0 ppm for acetamide protons) and ¹³C NMR (e.g., 155–160 ppm for Boc carbonyl) .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee >99%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z 229.2) .
Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H, Boc) | Boc group confirmation |
| Chiral HPLC | Retention time: 8.2 min (R-enantiomer) | Enantiopurity validation |
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?
Methodological Answer:
- Chiral Resolution : Use (R)-configured starting materials (e.g., (R)-3-aminopyrrolidine) to avoid racemization.
- Kinetic Control : Conduct acetylation at low temperatures (0–5°C) to minimize side reactions.
- Chiral Chromatography : Perform preparative HPLC with cellulose-based columns to separate enantiomers if racemization occurs .
Common Pitfalls : Racemization during Boc deprotection (avoid strong acids like TFA; use HCl/dioxane instead) .
Q. What strategies address low yields in the acetylation step of this compound synthesis?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates.
- Catalyst Screening : Test DMAP vs. pyridine to enhance reaction kinetics.
- Quenching Protocol : Add ice-cold water gradually to prevent premature precipitation of the product.
Troubleshooting Table :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield | Incomplete acetylation | Extend reaction time to 12 hrs |
| Impurities | Boc group cleavage | Use milder conditions (e.g., HCl/dioxane) |
Q. How can researchers design experiments to study this compound’s role in histamine H3 receptor antagonism?
Methodological Answer:
- In Vitro Binding Assays : Use radiolabeled [³H]-Nα-methylhistamine in competitive binding studies with transfected HEK293 cells expressing H3 receptors.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Na-methylated derivatives) and compare IC₅₀ values .
- Molecular Dynamics Simulations : Model interactions between the pyrrolidine acetamide moiety and receptor active sites (e.g., Glu206 residue) .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data with published spectra from Sigma-Aldrich or Kanto Reagents catalogs .
- Isotopic Labeling : Use ¹³C-labeled Boc groups to distinguish overlapping carbonyl signals in ¹³C NMR.
- Collaborative Analysis : Share raw data with crystallography labs to resolve ambiguous NOE correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
